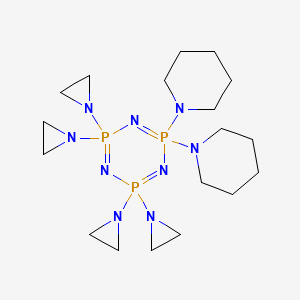
Phosphinic acid, (3-methylphenyl)-, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, (3-methylphenyl)-, potassium salt is a chemical compound with the molecular formula C7H9O2PK It is a derivative of phosphinic acid where the hydrogen atom is replaced by a 3-methylphenyl group, and the acid is neutralized with potassium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (3-methylphenyl)-, potassium salt typically involves the reaction of 3-methylphenylphosphinic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:
C7H9O2P+KOH→C7H9O2P.K+H2O
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of more concentrated reagents to increase yield and reduce reaction time. The exact methods can vary depending on the desired purity and application of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, (3-methylphenyl)-, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphine derivatives.
Aplicaciones Científicas De Investigación
Phosphinic acid, (3-methylphenyl)-, potassium salt has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of phosphine ligands for catalysis.
Biology: The compound can be used in studies involving enzyme inhibition and as a precursor for biologically active molecules.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which phosphinic acid, (3-methylphenyl)-, potassium salt exerts its effects depends on the specific application. In catalysis, for example, the compound can act as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, it may interact with enzymes or other proteins, inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphinic acid, phenyl-, potassium salt
- Phosphinic acid, (4-methylphenyl)-, potassium salt
- Phosphonic acid, (3-methylphenyl)-, potassium salt
Uniqueness
Phosphinic acid, (3-methylphenyl)-, potassium salt is unique due to the presence of the 3-methylphenyl group, which can influence its reactivity and interactions compared to other similar compounds
Propiedades
Número CAS |
175643-58-0 |
|---|---|
Fórmula molecular |
C7H7KO2P+ |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
potassium;(3-methylphenyl)-oxido-oxophosphanium |
InChI |
InChI=1S/C7H7O2P.K/c1-6-3-2-4-7(5-6)10(8)9;/h2-5H,1H3;/q;+1 |
Clave InChI |
DDVJRHXATDYYEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)[P+](=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)






![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate](/img/structure/B12701914.png)



